9-Chloromethylphenanthrene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Fluorescent Derivatization Reagent for Carboxylic Acid Analysis

Scientific Field: Analytical chemistry and environmental science.

Summary: A simple and sensitive high-performance liquid chromatography (HPLC) method utilizes 9-chloromethyl anthracene as a fluorescence-labeling reagent for the analysis of carboxylic acids in food samples and the environment . Carboxylic acids play essential roles in environmental pollution control, industrial applications, and food nutrition.

Experimental Procedure:Sensitivity: Detection limit ranges from 0.18 to 2.53 pmol.

Linearity: Good linearity between 1–250 nmol/mL for each analyte.

Practical Applicability: Successfully applied to analyze acid-spiked samples, environmental samples, and food samples.

Functionalization of Phenanthrene Derivatives

Scientific Field: Organic synthesis and chemical functionalization.

Summary: Phenanthrene derivatives, including 9-hydroxyphenanthrene and its ether derivatives, are functionalized at specific sites for various applications . Regioselective functionalization methods are crucial for designing new compounds with tailored properties.

Experimental Procedure:Diverse Functionalization: Enables the creation of novel compounds with specific properties.

Potential Applications: Pharmaceuticals, materials science, and organic electronics.

Phenanthrene Utilization by Pseudomonas chlororaphis

Scientific Field: Microbiology and biodegradation studies.

Summary: A newly isolated endophytic strain of Pseudomonas chlororaphis (strain 23aP) effectively utilizes phenanthrene (PHE) across a wide range of concentrations (6–100 ppm) . Understanding microbial degradation of phenanthrene is crucial for environmental remediation.

Experimental Procedure:Broad Substrate Range: Strain 23aP effectively metabolizes PHE.

Environmental Implications: Insights into microbial PHE degradation for environmental cleanup.

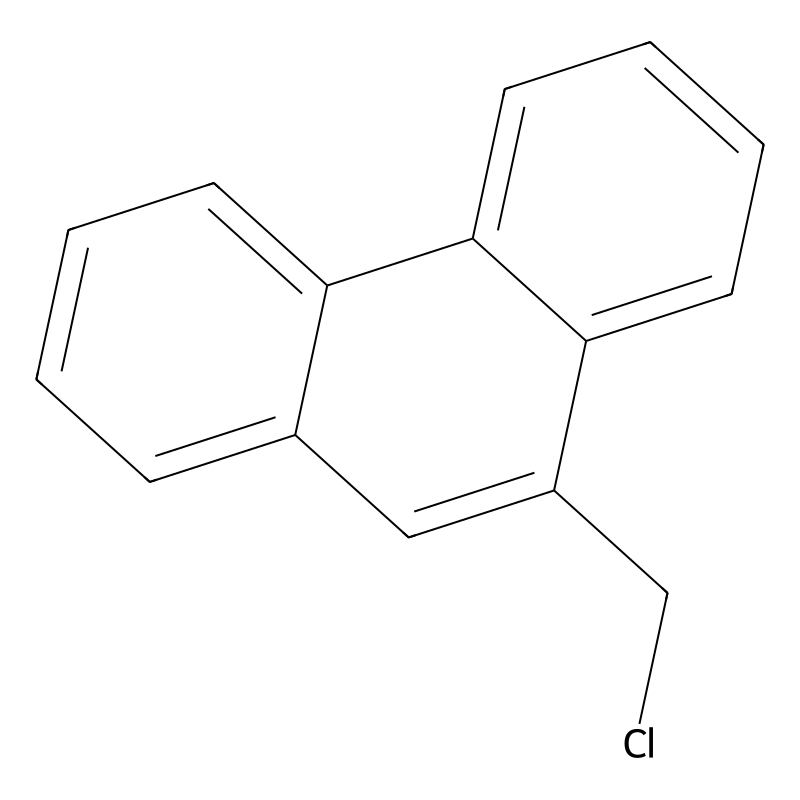

9-Chloromethylphenanthrene is a chlorinated derivative of phenanthrene, characterized by the presence of a chloromethyl group at the 9-position of the phenanthrene framework. This compound exhibits unique structural properties that make it a subject of interest in organic chemistry and various applications in scientific research. The chloromethyl group enhances its reactivity, allowing for diverse chemical modifications and interactions.

The reactivity of 9-chloromethylphenanthrene can be attributed to the electrophilic nature of the chloromethyl group. Common reactions include:

- Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles, leading to the formation of various derivatives.

- Radical Reactions: It can undergo radical reactions, which have been utilized in synthesizing complex organic molecules, such as lepidopterene, through free radical mechanisms .

- Derivatization: The compound is often used in derivatization reactions for chromatographic analysis, particularly in the context of fatty acid analysis .

Several synthesis methods have been developed for 9-chloromethylphenanthrene:

- Chloromethylation of Phenanthrene: This involves reacting phenanthrene with chloromethyl methyl ether in the presence of a Lewis acid catalyst. This method provides a straightforward route to obtain the compound.

- Free Radical Mechanisms: Recent studies have reported efficient syntheses utilizing free radical mechanisms, particularly in the formation of derivatives like lepidopterene from 9-chloromethylphenanthrene .

- Advanced Synthetic Techniques: Other methods include palladium-catalyzed reactions and phase transfer catalysis, which enhance yields and selectivity in synthesizing various derivatives .

9-Chloromethylphenanthrene finds applications across multiple fields:

- Analytical Chemistry: It is used as a derivatizing agent in chromatographic methods for analyzing fatty acids and other compounds .

- Organic Synthesis: Its reactivity makes it valuable for synthesizing complex organic molecules and intermediates in pharmaceuticals.

- Material Science: Potential applications in developing new materials with tailored properties due to its unique structural features.

Studies on the interactions of 9-chloromethylphenanthrene with other chemical species are crucial for understanding its reactivity and potential applications. Interaction studies typically focus on:

- Nucleophilic Attack: Investigating how nucleophiles react with the chloromethyl group.

- Radical Pathways: Exploring radical-mediated reactions that lead to new product formations.

- Biological Interactions: Although limited, preliminary studies suggest potential interactions with biological targets that warrant further investigation.

Several compounds share structural similarities with 9-chloromethylphenanthrene, including:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Phenanthrene | Aromatic Hydrocarbon | Parent structure; lacks chloromethyl group. |

| 9-Bromophenanthrene | Brominated Phenanthrene | Similar reactivity; halogen substitution varies. |

| 9-Acetylphenanthrene | Acetylated Phenanthrene | Exhibits distinct biological activities; acetyl group influences reactivity. |

| 9-Chloroacridine | Chlorinated Acridine | Similar halogen substitution; different core structure. |

These compounds highlight the uniqueness of 9-chloromethylphenanthrene due to its specific chloromethyl substitution at the 9-position, affecting its reactivity and potential applications differently compared to its analogs.

9-Chloromethylphenanthrene consists of a phenanthrene skeleton with a chloromethyl group substituted at the 9-position. The compound is characterized by the following molecular identifiers:

Molecular Information

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₅H₁₁Cl |

| Molecular Weight | 226.70 g/mol |

| CAS Number | 951-05-3 |

| IUPAC Name | 9-(chloromethyl)phenanthrene |

| SMILES | C1=CC=C2C(=C1)C=C(C3=CC=CC=C23)CCl |

| InChI | InChI=1S/C15H11Cl/c16-10-12-9-11-5-1-2-6-13(11)15-8-4-3-7-14(12)15/h1-9H,10H2 |

Synonyms and Alternative Names

The compound is known by various names in the scientific literature and commercial catalogs:

- Phenanthrene, 9-(chloromethyl)-

- 9-(Chloromethyl)phenanthrene

- NSC 82368

- 9-(Chloromethyl)-phenanthrene

- 9-(Chlorométhyl)phénanthrène (French)

- 9-(Chlormethyl)phenanthren (German)

Structural Characteristics

The structure features a phenanthrene backbone, which consists of three fused benzene rings arranged in an angular configuration. The chloromethyl group (-CH₂Cl) is attached at the 9-position of the phenanthrene nucleus, providing a reactive site for various chemical transformations. This structural arrangement contributes to the compound's unique chemical reactivity and physical properties.